m7GpppA (diammonium)

Virology Enzymology RNA Methylation

Standardizing on a dinucleotide cap analog for in vitro transcription often introduces variability due to incorrect salt form selection or substrate incompatibility with viral enzymes. m7GpppA (diammonium) eliminates this risk by providing the precise structure required for specific enzymatic assays. - Mandatory for SARS-CoV nsp16 2'-O-methyltransferase activity; m7GpppG cannot substitute for this target. - High-affinity nuclear cap-binding complex (CBC) ligand ensures faithful mimicry in splicing and nonsense-mediated decay assays. - Diammonium salt delivers ≥99.15% purity and optimized solubility, ensuring consistent co-transcriptional capping with T7/SP6 polymerases.

Molecular Formula C21H29N10O17P3
Molecular Weight 786.4 g/mol
Cat. No. B10831930
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namem7GpppA (diammonium)
Molecular FormulaC21H29N10O17P3
Molecular Weight786.4 g/mol
Structural Identifiers
SMILESCN1C=[N+](C2=C1C(=O)NC(=N2)N)C3C(C(C(O3)COP(=O)(O)OP(=O)([O-])OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O
InChIInChI=1S/C21H29N10O17P3/c1-29-6-31(17-10(29)18(36)28-21(23)27-17)20-14(35)12(33)8(46-20)3-44-50(39,40)48-51(41,42)47-49(37,38)43-2-7-11(32)13(34)19(45-7)30-5-26-9-15(22)24-4-25-16(9)30/h4-8,11-14,19-20,32-35H,2-3H2,1H3,(H7-,22,23,24,25,27,28,36,37,38,39,40,41,42)/t7-,8-,11?,12+,13+,14?,19-,20-/m1/s1
InChIKeyQQOHNVHGNZYSBP-SNGCHKTOSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

m7GpppA (diammonium) Identity & Functional Class


m7GpppA (diammonium), formally N7-Methyl-guanosine-5'-triphosphate-5'-adenosine diammonium, is a dinucleotide cap analog that serves as a substrate for in vitro RNA transcription to generate 5'-capped mRNA transcripts . As a member of the dinucleotide cap analog class, it mimics the eukaryotic mRNA 5' cap structure (Cap 0) and is used to enhance the stability and translational competence of synthetic RNA [1].

Substitution Risks of m7GpppA (diammonium)


Cap analogs are not functionally interchangeable. Subtle structural differences between dinucleotide analogs like m7GpppA and its closest relatives (e.g., m7GpppG, ARCA) significantly impact enzymatic recognition, translation efficiency, and RNA stability [1]. For instance, the identity of the second nucleotide (A vs. G) directly dictates substrate specificity for viral methyltransferases and can alter the efficiency of co-transcriptional capping. Furthermore, the diammonium salt form of m7GpppA offers distinct solubility and stability properties compared to other salt forms, which directly affect reagent handling and long-term storage in a laboratory setting . Therefore, selection of m7GpppA (diammonium) over another analog must be driven by specific, quantifiable performance metrics relevant to the intended application, as detailed in the following evidence guide.

m7GpppA (diammonium) Performance Benchmarks


Viral 2'-O-Methyltransferase Specificity: m7GpppA vs. m7GpppG

The SARS-CoV nsp16 2'-O-methyltransferase exhibits strict substrate specificity, methylating m7GpppA-capped RNA but showing no detectable activity on m7GpppG-capped RNA [1]. This highlights a critical functional divergence dictated by the second nucleotide of the cap analog.

Virology Enzymology RNA Methylation

Affinity for Nuclear Cap-Binding Complex vs. Mononucleotide Analogs

A fluorescence spectroscopy study demonstrated that dinucleotide cap analogs, including those with a purine nucleoside adjacent to m7G like m7GpppA, exhibit significantly higher association constants (Ka) for the human nuclear cap-binding complex (CBC) compared to mononucleotide analogs [1].

RNA Processing Nuclear Export Cap-Binding Proteins

Defined Purity & Solubility of the Diammonium Salt

The diammonium salt of m7GpppA is provided with a high and defined purity specification, as verified by Certificate of Analysis, ensuring consistent performance in enzymatic reactions . Furthermore, its diammonium counter-ion is selected to enhance aqueous solubility and solution stability, a critical factor for reliable in vitro transcription setups compared to other salt forms [1].

Reagent Quality Control mRNA Synthesis Chemical Stability

Translation Efficiency: m7GpppA-Capped mRNA vs. Uncapped

In a luciferase reporter assay, 5'-capping of UTR-luciferase mRNA with m7GpppA resulted in a significant increase in translational output compared to an ApppG-capped control, demonstrating the essential role of the 7-methylguanosine moiety in translation initiation [1].

Translation Efficiency Reporter Gene Assay mRNA Function

Prioritized Use Cases for m7GpppA (diammonium)


Coronavirus RNA Capping & Methylation Studies

m7GpppA (diammonium) is the essential cap analog for producing substrates to assay SARS-CoV nsp16 2'-O-methyltransferase activity, as this enzyme cannot utilize m7GpppG-capped RNA [1]. Its use is mandatory for accurate biochemical characterization and for high-throughput screening of antiviral compounds targeting this specific viral enzyme.

Nuclear Export & RNA Processing Studies

The high affinity of dinucleotide cap analogs like m7GpppA for the nuclear cap-binding complex (CBC) makes it a superior choice for generating mRNA intended for in vitro assays of nuclear export, splicing, or nonsense-mediated decay, where faithful mimicry of the natural cap structure is paramount [1].

Standard mRNA Synthesis Workflows

The diammonium salt form of m7GpppA provides a high-purity (≥99.15%) and soluble reagent that ensures consistent performance in standard co-transcriptional capping reactions with T7 or SP6 RNA polymerases [1][2]. This reduces experimental variability and simplifies reagent handling for routine mRNA production.

Validation of Translational Competence in Synthetic mRNA

When a simple, functional test of mRNA translation efficiency is required, m7GpppA can be used to generate capped reporter mRNAs (e.g., luciferase). As demonstrated, m7GpppA-capped mRNA yields a strong, statistically significant translational signal compared to an unmethylated control, providing a clear benchmark for mRNA functionality [1].

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